3-(AZEPAN-1-YL)-4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
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Overview
Description
3-(AZEPAN-1-YL)-4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound characterized by its unique chemical structure This compound features a pyrrole ring substituted with azepane, chloro, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(AZEPAN-1-YL)-4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The starting materials often include 1-azepanyl, 3-chloro-4-methylphenyl, and pyrrole-2,5-dione derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(AZEPAN-1-YL)-4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro and methylphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
3-(AZEPAN-1-YL)-4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(AZEPAN-1-YL)-4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-azepanyl)-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide
- 2-(1-azepanyl)-N-(5-chloro-2-methylphenyl)acetamide
Uniqueness
3-(AZEPAN-1-YL)-4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18Cl2N2O2 |
---|---|
Molecular Weight |
353.2g/mol |
IUPAC Name |
3-(azepan-1-yl)-4-chloro-1-(3-chloro-4-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H18Cl2N2O2/c1-11-6-7-12(10-13(11)18)21-16(22)14(19)15(17(21)23)20-8-4-2-3-5-9-20/h6-7,10H,2-5,8-9H2,1H3 |
InChI Key |
AWYZTKJSHRITOB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCCCCC3)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCCCCC3)Cl |
Origin of Product |
United States |
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